molecular formula C6H9ClF3NO2S B2796842 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride CAS No. 679433-04-6

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Cat. No.: B2796842
CAS No.: 679433-04-6
M. Wt: 251.65
InChI Key: KPAYXXZHDJGRKX-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)piperidine-1-sulfonyl chloride: is an organic compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further bonded to a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride typically involves the reaction of 4-(Trifluoromethyl)piperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

4-(Trifluoromethyl)piperidine+Chlorosulfonic acid4-(Trifluoromethyl)piperidine-1-sulfonyl chloride\text{4-(Trifluoromethyl)piperidine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} 4-(Trifluoromethyl)piperidine+Chlorosulfonic acid→4-(Trifluoromethyl)piperidine-1-sulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.

    Reduction Reactions: The compound can be reduced to form 4-(Trifluoromethyl)piperidine-1-sulfonamide under appropriate conditions.

    Oxidation Reactions: Oxidation of the piperidine ring can lead to the formation of N-oxide derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

    Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

Major Products:

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

Chemistry: 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride is used as a building block in the synthesis of various organic compounds. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the synthesized molecules.

Biology and Medicine: The compound is explored for its potential use in the development of pharmaceuticals. It serves as a precursor for the synthesis of bioactive molecules that can act as enzyme inhibitors, receptor antagonists, or other therapeutic agents.

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, fungicides, and insecticides. Its chemical stability and reactivity make it a valuable intermediate in the production of these compounds.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride is primarily based on its ability to form covalent bonds with nucleophilic sites in biological molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amino acids, proteins, and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • 4-(Trifluoromethyl)phenylsulfonyl chloride
  • 4-(Trifluoromethyl)benzylsulfonyl chloride

Comparison: 4-(Trifluoromethyl)piperidine-1-sulfonyl chloride is unique due to the presence of the piperidine ring, which imparts different steric and electronic properties compared to its aromatic counterparts. The piperidine ring can influence the compound’s reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where aromatic sulfonyl chlorides may not be as effective.

Properties

IUPAC Name

4-(trifluoromethyl)piperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF3NO2S/c7-14(12,13)11-3-1-5(2-4-11)6(8,9)10/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAYXXZHDJGRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679433-04-6
Record name 4-(trifluoromethyl)piperidine-1-sulfonyl chloride
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